molecular formula C22H25ClN2 B12768696 Isoquinoline, 1-(2-methylphenyl)-3-(1-methyl-4-piperidinyl)-, hydrochloride CAS No. 92124-18-0

Isoquinoline, 1-(2-methylphenyl)-3-(1-methyl-4-piperidinyl)-, hydrochloride

Cat. No.: B12768696
CAS No.: 92124-18-0
M. Wt: 352.9 g/mol
InChI Key: OLXOADANHILLIY-UHFFFAOYSA-N
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Description

Isoquinoline, 1-(2-methylphenyl)-3-(1-methyl-4-piperidinyl)-, hydrochloride is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a 2-methylphenyl group and a 1-methyl-4-piperidinyl group attached to the isoquinoline core, with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1-(2-methylphenyl)-3-(1-methyl-4-piperidinyl)-, hydrochloride typically involves multi-step organic reactions. One common method might include:

    Formation of Isoquinoline Core: Starting with a suitable precursor such as benzylamine, the isoquinoline core can be synthesized through a Pictet-Spengler reaction.

    Substitution Reactions: The 2-methylphenyl group can be introduced via Friedel-Crafts alkylation.

    Piperidine Introduction: The 1-methyl-4-piperidinyl group can be attached through nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1-(2-methylphenyl)-3-(1-methyl-4-piperidinyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Isoquinoline, 1-(2-methylphenyl)-3-(1-methyl-4-piperidinyl)-, hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Isoquinoline, 1-(2-methylphenyl)-3-(1-methyl-4-piperidinyl)-, hydrochloride involves its interaction with specific molecular targets. These could include:

    Receptor Binding: The compound may bind to receptors in the nervous system, modulating their activity.

    Enzyme Inhibition: It might inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine.

    Other Isoquinolines: Compounds such as papaverine and berberine.

Uniqueness

Isoquinoline, 1-(2-methylphenyl)-3-(1-methyl-4-piperidinyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

CAS No.

92124-18-0

Molecular Formula

C22H25ClN2

Molecular Weight

352.9 g/mol

IUPAC Name

1-(2-methylphenyl)-3-(1-methylpiperidin-4-yl)isoquinoline;hydrochloride

InChI

InChI=1S/C22H24N2.ClH/c1-16-7-3-5-9-19(16)22-20-10-6-4-8-18(20)15-21(23-22)17-11-13-24(2)14-12-17;/h3-10,15,17H,11-14H2,1-2H3;1H

InChI Key

OLXOADANHILLIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C32)C4CCN(CC4)C.Cl

Origin of Product

United States

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